molecular formula C13H10FNO3 B1291564 1-(Benzyloxy)-2-fluoro-4-nitrobenzene CAS No. 76243-24-8

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Cat. No. B1291564
CAS RN: 76243-24-8
M. Wt: 247.22 g/mol
InChI Key: KFEYJMWVGVVRBF-UHFFFAOYSA-N
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Description

The compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a chemical that is not directly discussed in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the thermal properties of perfluoroalkyl ethoxy-substituted nitrobenzenes and benzonitriles are explored, indicating that such compounds can exhibit smectic liquid-crystalline properties . Additionally, the synthesis of complex azacyclic compounds from 1-alkynyl-2-nitrobenzenes suggests the potential for nitrobenzene derivatives to participate in intricate chemical reactions .

Synthesis Analysis

The synthesis of nitrobenzene derivatives can be complex and diverse. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield from commercially available precursors, demonstrating the feasibility of synthesizing substituted nitrobenzenes with specific functional groups . Similarly, the preparation of 2-Fluoro-5-nitrobenzonitrile involved reactions with amines and amino acids, showcasing the reactivity of such compounds . These examples suggest that the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would likely involve multi-step reactions with careful control of conditions to introduce the benzyloxy and nitro groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 1,3-bis(4-nitrofuroxan-3-yl)-4-nitrobenzene was confirmed using this method . The planarity and orientation of substituents on the benzene ring can significantly affect the properties of the molecule, as seen in the case of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, where the benzaldehyde and nitroaniline fragments were found to be essentially planar and parallel . These findings imply that the molecular structure of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would also be crucial in determining its physical and chemical properties.

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo a variety of chemical reactions. The gold-catalyzed synthesis of azacyclic compounds from nitroalkyne substrates indicates that nitro groups can participate in redox and cycloaddition reactions . Moreover, the reactivity of 2-Fluoro-5-nitrobenzonitrile with amines and NH-heteroaromatic compounds suggests that the nitro and fluoro substituents can influence the course of nucleophilic substitution reactions . These insights suggest that 1-(Benzyloxy)-2-fluoro-4-nitrobenzene could also be reactive towards nucleophiles and could be used in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and substituents. The smectic properties of perfluoroalkyl ethoxy-substituted nitrobenzenes indicate that such compounds can form ordered phases with specific layer spacings . The crystal structure of 1-(N-fluoro-N-t-butyl)amino-2,4,6-trinitrobenzene reveals a deformation of the aromatic ring and specific nitrogen-fluorine distances, which could affect the compound's reactivity and stability . These studies suggest that the physical and chemical properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene would need to be investigated to understand its potential applications and behavior in various environments.

Scientific Research Applications

Summary of the Application

Chalcone derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone moiety, have been synthesized and studied for their antimicrobial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

2. Use as a Pharmaceutical Intermediate

Summary of the Application

1-Benzyloxy-4-iodobenzene, a compound similar to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, is used as a pharmaceutical intermediate .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results, including any quantitative data or statistical analyses, were not provided in the source .

3. Benzylic Oxidations and Reductions

Summary of the Application

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, are activated toward free radical attack. This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results, including any quantitative data or statistical analyses, were not provided in the source .

4. Synthesis of Liquid Crystals

Summary of the Application

The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials has been described. A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been prepared and investigated in detail .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results, including any quantitative data or statistical analyses, were not provided in the source .

5. Benzylic Oxidations and Reductions

Summary of the Application

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, are activated toward free radical attack. This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results, including any quantitative data or statistical analyses, were not provided in the source .

6. Synthesis of Liquid Crystals

Summary of the Application

The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials has been described. A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been prepared and investigated in detail .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This could involve potential applications of the compound, or areas where further research is needed.


properties

IUPAC Name

2-fluoro-4-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYJMWVGVVRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621799
Record name 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

CAS RN

76243-24-8
Record name 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-nitrophenol (50.0 g, 318 mmol), benzyl bromide (42 mL, 350 mmol) and potassium carbonate (66.0 g, 478 mmol) in DMF (200 mL) was heated to 40° C. overnight. The solution was cooled to room temperature, poured over ice and the resultant solid was filtered. This material was washed with water and dried to give 1-benzyloxy-2-fluoro-4-nitrobenzene (75.0 g, 95%). 1H NMR (400 MHz, d6-DMSO): δ 8.19-8.11 (m, 2H), 7.53-7.37 (m, 6H), 5.36 (s, 2H); 13C NMR (100 MHz, d6-DMSO): δ 152.8, 152.4, 149.9, 140.9, 136.1, 129.3, 129.1, 128.7, 122.0, 115.2, 112.8, 112.6, 71.6; IR (cm−1): 1499, 1346, 1279, 1211, 1142, 1072, 986, 885, 812, 789, 754, 742, 700, 648, 577.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoro-4-nitrophenol (15gr, 95.5 mmol) and benzyl bromide (18 g, 105 mmol) in acetone (125 ml) containing potassium carbonate (26.5 gr, 190 mmol) was refluxed for 2 hours. The volatiles were removed and the residue was partitioned between 2N hydrochloric acid and ethyl acetate. The organic layer was separated, washed with water, brine, dried (MgSO4) and the volatiles were removed under vacuum. The solid was triturated with petroleum ether to give 2-fluoro-4-nitro-benzyloxybenzene (23g, 97%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Hedgethorne, PH Huang - Drugs of the Future, 2010 - access.portico.org
… Reaction of 3,4-difluoronitrobenzene (XII) with sodium benzylate –prepared from benzyl alcohol and NaH in dimethylacetamide– gives 1-benzyloxy-2-fluoro-4-nitrobenzene (XIII) as the …
Number of citations: 6 access.portico.org
S Hu, T Zhang, Z Wang, E Xu, Q Wang, X Zhang… - Bioorganic …, 2023 - Elsevier
… The formed precipitate was filtered, washed with plenty of water and then dried to yield 1-benzyloxy-2-fluoro-4‑nitrobenzene 1 (29.00ág, 92.14á%) as a white solid, mp 125.3á░C-126.9…
Number of citations: 3 www.sciencedirect.com
LL Wang, Y Du, SM Li, F Cheng, NN Zhang, R Chen… - Bioorganic …, 2021 - Elsevier
Two series of tetrahydrocarbazole derivatives have been designed and synthesized based on ZG02, a promising candidate developed in our previous studies. The newly prepared …
Number of citations: 10 www.sciencedirect.com
G Reynard, H Mayrand, H Lebel - Canadian Journal of …, 2020 - cdnsciencepub.com
In this paper, the synthesis of alkyl aryl ethers from electron poor phenols and amines, using 1,3-propanedinitrite, is described. Due to the mild conditions, functionalized primary, …
Number of citations: 4 cdnsciencepub.com

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